1-Vinylcyclohexanol

描述

Contextual Significance in Contemporary Organic Synthesis

The importance of 1-vinylcyclohexanol in modern organic synthesis stems from its ability to serve as a precursor to a variety of valuable structural motifs. eurekalert.orgyoutube.comzyvex.com Its bifunctional nature allows for sequential or tandem reactions, enabling the efficient construction of complex molecular architectures. nih.govresearchgate.net Chemists have utilized this compound as a starting material for the synthesis of other useful intermediates, such as 1-vinyl-1-cyclohexene and cyclohexylideneacetaldehyde. sigmaaldrich.com The strategic placement of the vinyl and hydroxyl groups facilitates a range of transformations, including rearrangements, cyclizations, and cross-coupling reactions, making it a valuable tool in the synthesis of natural products and other biologically active molecules. e-bookshelf.desci-hub.senih.govimperial.ac.uk

Overview of Key Research Domains and Methodological Approaches

Research involving this compound is predominantly focused on several key areas, each exploiting its unique reactivity. Methodological approaches often involve transition metal catalysis, particularly with palladium and gold, to activate the vinyl moiety or the allylic alcohol system. Furthermore, its structure is amenable to ring-expansion and rearrangement reactions, providing access to larger or more complex ring systems. The stereochemistry of the hydroxyl group and the prochiral nature of the vinyl addition also open avenues for stereoselective synthesis. acs.orgyoutube.comnih.gov

Key Research Domains:

Palladium-Catalyzed Reactions: The vinyl group of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While specific examples directly using this compound are not extensively documented in readily available literature, analogous transformations with similar vinyl carbinol structures are prevalent. For instance, palladium-catalyzed vinylation of cyclohexenes using a directing-group strategy has been reported, showcasing the potential for such couplings. researchgate.net The Heck reaction, a cornerstone of palladium catalysis, can be envisioned for the arylation or vinylation of the double bond.

Gold-Catalyzed Reactions: Gold catalysts, known for their carbophilic nature, can activate the vinyl group of this compound, facilitating various transformations. Gold-catalyzed reactions often lead to the formation of unique cyclic and acyclic structures. For example, gold-catalyzed O-vinylation of cyclic 1,3-diketones has been achieved, providing a direct route to vinyl ethers. nih.gov While this example doesn't directly use this compound as the vinyl source, it highlights the reactivity of vinyl groups in gold-catalyzed systems. Gold(I)-catalyzed cascade cyclizations of allenyl epoxides also demonstrate the power of gold in constructing complex oxygen-containing heterocycles, a transformation that could be conceptually extended to derivatives of this compound. nih.gov

Synthesis of Spirocyclic Compounds: The structure of this compound makes it an attractive precursor for the synthesis of spirocyclic compounds, which are important motifs in many natural products and pharmaceuticals. Spirocycles are three-dimensional structures that often impart unique biological activities. The reaction of this compound or its derivatives can lead to the formation of a new ring fused at the C1 position of the cyclohexane (B81311) ring. For instance, a general approach to oxa-spirocycles has been developed using iodocyclization, a strategy that could potentially be applied to functionalized derivatives of this compound. rsc.org

Ring-Expansion and Rearrangement Reactions: this compound and its derivatives can undergo a variety of ring-expansion and rearrangement reactions, providing access to larger and more complex carbocyclic and heterocyclic frameworks. eurekalert.orgsigmaaldrich.com A notable transformation is the vinylcyclopropane (B126155) rearrangement, a powerful method for constructing cyclopentene (B43876) rings. beilstein-journals.org While this specific rearrangement requires a cyclopropane (B1198618) ring, the principle of leveraging strain to drive skeletal reorganization is a key concept. More directly, acid-catalyzed rearrangement of this compound can lead to the formation of cyclohexylideneacetaldehyde. sigmaaldrich.com Such rearrangements are often driven by the formation of a stable carbocation intermediate. beilstein-journals.orgumass.edu

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O | sigmaaldrich.com |

| Molecular Weight | 126.20 g/mol | sigmaaldrich.com |

| Boiling Point | 74 °C at 19 mmHg | sigmaaldrich.com |

| Density | 0.942 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.478 | sigmaaldrich.com |

| CAS Number | 1940-19-8 | sigmaaldrich.com |

| Product | Reaction Type | Reagents and Conditions | Yield | Source |

|---|---|---|---|---|

| 1-Vinyl-1-cyclohexene | Dehydration | Acid catalyst (e.g., H3PO4), heat | Not specified | sigmaaldrich.comumass.eduumass.edu |

| Cyclohexylideneacetaldehyde | Rearrangement | Acid catalyst | Not specified | sigmaaldrich.com |

| 1-Vinyl-1-cyclohexylacrylate | Esterification | Acryloyl chloride, base | Not specified | sigmaaldrich.com |

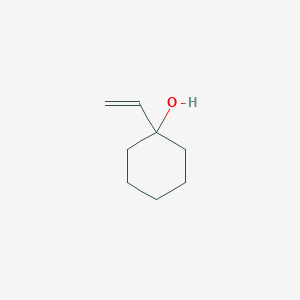

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKHOVDDJMJXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173019 | |

| Record name | Cyclohexanol, 1-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-19-8 | |

| Record name | 1-Ethenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinylcyclohexyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-VINYLCYCLOHEXYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B9NGC979X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 1 Vinylcyclohexanol and Its Derivatives

Grignard Reaction Strategies for Cyclohexanol (B46403) Core Functionalization

The Grignard reaction stands as a fundamental and widely employed method for the formation of carbon-carbon bonds. Its application in the synthesis of 1-vinylcyclohexanol involves the nucleophilic addition of a vinyl organometallic species to a cyclohexanone (B45756) precursor.

Direct Vinylmagnesium Halide Addition to Cyclohexanone

The most direct route to this compound is the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride, with cyclohexanone. vaia.comlibretexts.org This reaction proceeds via the nucleophilic attack of the vinyl carbanion equivalent on the electrophilic carbonyl carbon of cyclohexanone. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired this compound. The steric hindrance of the Grignard reagent can impact the reaction yield; for instance, the reaction of the bulky tert-butylmagnesium bromide with cyclohexanone results in a very low yield of the addition product. chegg.comchegg.com

The general reaction scheme is as follows: Cyclohexanone + Vinylmagnesium Halide → this compound

This method is highly effective for producing tertiary alcohols. vaia.com The regioselectivity of the Grignard addition can be influenced by the nature of the ketone, with some heteroarylic ketones leading to O-alkylation products alongside the expected C-alkylation. mdpi.com

Optimizations and Solvent Effects in Grignard Protocols

The efficiency of the Grignard reaction for synthesizing this compound can be significantly influenced by the choice of solvent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium center of the Grignard reagent, enhancing its stability and reactivity. researchgate.netacs.orgnih.gov

THF is often preferred over diethyl ether due to its higher boiling point (66 °C vs. 34.6 °C), which allows for reactions to be conducted at higher temperatures, potentially increasing the reaction rate. nih.gov The more accessible oxygen lone pairs in THF can also lead to better stabilization of the Grignard reagent. nih.gov The choice of solvent can influence the Schlenk equilibrium, which in turn affects the composition and reactivity of the Grignard reagent. chemistryviews.org The use of THF has been noted to provide advantages in certain Grignard preparations, requiring fewer steps compared to using diethyl ether. nih.gov

| Parameter | Diethyl Ether | Tetrahydrofuran (THF) |

| Boiling Point | 34.6 °C | 66 °C |

| Solvation | Good | Excellent |

| Reactivity | Generally effective | Can enhance reactivity and yield |

| Safety | Highly flammable | Flammable |

Catalytic Hydrogenation Approaches for Vinylic Group Introduction

An alternative and highly selective strategy for the synthesis of this compound involves the partial hydrogenation of a suitable precursor, namely 1-ethynyl-1-cyclohexanol (B41583). This method hinges on the use of specialized catalyst systems that can selectively reduce the alkyne to an alkene without further reduction to the corresponding alkane.

Selective Hydrogenation of 1-Ethynyl-1-cyclohexanol

1-Ethynyl-1-cyclohexanol serves as a key intermediate in this synthetic approach. masterorganicchemistry.com The triple bond of this precursor can be selectively hydrogenated to a double bond to furnish this compound. This transformation requires a catalyst that is active enough to promote the hydrogenation of the alkyne but is "poisoned" or modified to prevent the subsequent hydrogenation of the newly formed alkene.

The success of this method lies in the chemoselectivity of the catalyst, as over-hydrogenation would lead to the formation of 1-ethylcyclohexanol, an undesired saturated byproduct.

Development and Application of Specialized Catalytic Systems

Two prominent catalytic systems have been developed for the selective semi-hydrogenation of alkynes to cis-alkenes: the Lindlar catalyst and P-2 nickel catalyst.

The Lindlar catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate, which is then "poisoned" with lead acetate (B1210297) and quinoline. scispace.com This poisoning deactivates the most active catalytic sites, thereby preventing the over-reduction of the alkene product. scispace.com The hydrogenation using Lindlar's catalyst results in the syn-addition of hydrogen, leading to the formation of a cis-alkene. scispace.com While highly effective, the toxicity of lead is a significant drawback of this system. researchgate.net

The P-2 nickel catalyst is a non-pyrophoric, air-stable nickel boride catalyst prepared by the reduction of a nickel salt with sodium borohydride. mdpi.comnih.gov This catalyst, particularly when modified with ethylenediamine, exhibits high stereospecificity for the conversion of alkynes to cis-alkenes. mdpi.com P-2 nickel is often considered a less toxic alternative to the Lindlar catalyst. scispace.com Bimetallic nickel catalysts are also being explored to improve selectivity in hydrogenation reactions. nih.gov Recent research has also focused on developing air-stable nickel catalysts for broader applications in hydrogenation. mdpi.com

| Catalyst System | Support/Components | Key Features | Selectivity for Alkene |

| Lindlar Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Poisoned catalyst, syn-addition | High |

| P-2 Nickel Catalyst | Nickel Boride (Ni₂B) | Less toxic alternative, high stereospecificity | High |

Elucidation of Reactivity and Complex Organic Transformations of 1 Vinylcyclohexanol

Rearrangement Reactions and Mechanistic Pathways

1-Vinylcyclohexanol can undergo several types of rearrangement reactions, leading to the formation of structural isomers or compounds with modified carbon skeletons. These rearrangements are often initiated by the activation of the hydroxyl group or the alkene moiety.

Oxidative Rearrangements of Allylic Alcohol Systems

Oxidative rearrangement of allylic alcohols is a widely used synthetic strategy to produce α,β-unsaturated carbonyl compounds wordalchemytranslation.com. This transformation typically involves the oxidation of the allylic alcohol followed by a rearrangement. While general principles for oxidative rearrangements of allylic alcohols are established, specific detailed studies focusing solely on the oxidative rearrangement of this compound were not extensively found in the immediate search results. However, the oxidative rearrangement of vinylic cyclohexenols can yield β-vinylic cyclohexenones wordalchemytranslation.com. Tertiary allylic alcohols can undergo oxidative rearrangement to form β-substituted α,β-unsaturated carbonyl compounds using oxoammonium salts nih.gov. The mechanism often involves the oxidation of the alcohol to an intermediate, followed by a rearrangement driven by factors such as the lability of adjacent hydrogens and conjugation of the newly formed double bond with the carbonyl group wordalchemytranslation.com.

Chlorination-Induced Rearrangements

Chlorination reactions of this compound can lead to rearrangement products. One documented transformation involves the chlorination/rearrangement of this compound to synthesize (2-chloroethylidene)cyclohexane. This reaction can be achieved using chlorination reagents such as thionyl chloride or phosphorus oxychloride in the presence of an organic base like pyridine (B92270) google.comgoogle.com. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107), dichloromethane, 1,4-dioxane, alkyl ethers, or toluene (B28343) at temperatures ranging from -10 to 25°C google.comgoogle.com. The molar ratio of this compound to the chlorinating reagent and organic base are important parameters influencing the reaction outcome google.comgoogle.com. This chlorination-induced rearrangement is a key step in the synthesis of 2-(1-cyclohexenyl)ethylamine, an intermediate for the antitussive drug dextromethorphan (B48470) hydrobromide google.comgoogle.comwipo.int.

Allylic Alcohol Rearrangements (e.g., Eschenmoser–Claisen, Overman)

Allylic alcohols can participate in sigmatropic rearrangements such as the Claisen rearrangement and its variants, including the Eschenmoser–Claisen and Overman rearrangements organic-chemistry.orgwikipedia.org.

The Eschenmoser–Claisen rearrangement converts allylic alcohols into γ,δ-unsaturated amides by heating with N,N-dimethylacetamide dimethyl acetal (B89532) name-reaction.comnrochemistry.comjk-sci.comtcichemicals.com. The mechanism involves the formation of an iminium cation intermediate, followed by attack of the allylic alcohol, and a subsequent guidechem.comguidechem.com-sigmatropic rearrangement of a ketene (B1206846) aminal intermediate name-reaction.comnrochemistry.comjk-sci.com. This rearrangement typically proceeds with high (E)-selectivity for secondary allylic alcohols nrochemistry.com.

The Overman rearrangement is a guidechem.comguidechem.com-sigmatropic rearrangement of allylic trichloroacetimidates, derived from allylic alcohols, to allylic trichloroacetamides wikipedia.orgorganic-chemistry.orgnrochemistry.com. This reaction allows for the conversion of allylic alcohols to allylic amines with a 1,3-transposition of the alkenyl moiety wikipedia.orgorganic-chemistry.org. The rearrangement can be induced thermally or catalyzed by transition metal salts such as Pd(II) or Hg(II) wikipedia.orgorganic-chemistry.org. The mechanism involves the formation of an allylic trichloroacetimidate (B1259523) intermediate which undergoes a concerted rearrangement, often through a chair-like transition state organic-chemistry.orgnrochemistry.com. While these rearrangements are general for allylic alcohols, specific applications or detailed studies involving this compound in the Eschenmoser–Claisen or Overman rearrangements were not prominently featured in the search results.

Dehydration Reactions and Olefin Formation

Dehydration of alcohols is a common method for the formation of olefins. This compound, being a tertiary alcohol, is particularly susceptible to dehydration under acidic conditions due to the stability of the tertiary carbocation intermediate that can be formed.

Rhenium-Catalyzed Dehydration Processes

Rhenium-based complexes are known to catalyze the dehydration of various alcohols to their corresponding olefins uu.nlnih.govcapes.gov.brepa.gov. Rhenium catalysts, such as methyltrioxorhenium (MTO) and Re2O7, have shown activity in alcohol dehydration, often offering improved selectivity and activity compared to classical acid catalysts uu.nlepa.govuu.nl. The mechanism of rhenium-catalyzed dehydration can involve the formation of a carbenium ion intermediate and proton transfer steps nih.govcapes.gov.br. Studies have investigated the rhenium-catalyzed dehydration of various alcohols, including nonbenzylic and terpene alcohols uu.nl. In some cases, similar catalytic activities were observed for rhenium catalysts and sulfuric acid in the dehydration of allylic alcohols like this compound, although sulfuric acid sometimes yielded higher product yields uu.nl.

Acid-Catalyzed Dehydration Pathways

Acid-catalyzed dehydration of alcohols is a well-established elimination reaction (typically following an E1 mechanism for tertiary alcohols) that leads to the formation of alkenes liu.edunau.eduumkc.edu. The reaction is initiated by the protonation of the hydroxyl group, making it a good leaving group (water) liu.edunau.eduumkc.edu. Loss of water generates a carbocation intermediate, followed by the removal of a proton from an adjacent carbon to form a carbon-carbon double bond liu.edunau.eduumkc.edu. Strong mineral acids such as sulfuric acid or phosphoric acid are commonly used as catalysts liu.edunau.eduumkc.eduumass.eduyoutube.com. The dehydration of cyclohexanol (B46403) to cyclohexene (B86901) is a classic example of this reaction liu.edunau.eduumkc.eduumass.eduyoutube.com. This compound can undergo acid-catalyzed dehydration to form vinylcyclohexene (B1617736) isomers, although specific details on the product distribution were not extensively found. The reaction conditions, including the choice of acid and temperature, can influence the regioselectivity and yield of the resulting olefin isomers.

Here is a summary of some reactions discussed:

| Reaction Type | Reactants | Product(s) | Key Conditions |

| Chlorination/Rearrangement | This compound, Chlorinating Reagent | (2-chloroethylidene)cyclohexane | Organic Solvent, Organic Base, -10 to 25°C google.comgoogle.com |

| Eschenmoser–Claisen | Allylic Alcohol, N,N-dimethylacetamide Dimethyl Acetal | γ,δ-unsaturated amide | Heating name-reaction.comnrochemistry.comjk-sci.comtcichemicals.com |

| Overman Rearrangement | Allylic Trichloroacetimidate | Allylic Trichloroacetamide | Heat or Transition Metal Catalyst (Pd, Hg) wikipedia.orgorganic-chemistry.org |

| Rhenium-Catalyzed Dehydration | Alcohol | Olefin | Rhenium Catalyst (e.g., MTO, Re2O7) uu.nlnih.govcapes.gov.brepa.gov |

| Acid-Catalyzed Dehydration | Alcohol, Acid Catalyst | Alkene | Acid (e.g., H2SO4, H3PO4), Heat liu.edunau.eduumkc.eduumass.eduyoutube.com |

Functionalization and Derivatization Chemistry

This compound undergoes various functionalization and derivatization reactions, allowing for the introduction of new chemical groups and the modification of its structural scaffold.

Transition-Metal-Free Allylic Borylation

Transition-metal-free methods for the borylation of allylic alcohols have emerged as valuable synthetic tools. The base-catalyzed allylic borylation of tertiary allylic alcohols, including this compound, can efficiently yield 1,1-disubstituted allyl boronates. nih.govmdpi.comresearchgate.net This transformation typically involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), a base (e.g., Cs₂CO₃), and an alcohol additive (e.g., MeOH) in a solvent like THF. chemicalbook.comsigmaaldrich.comnih.govmdpi.comresearchgate.netamerigoscientific.com

Research indicates that the reaction may proceed through a mechanism involving a Lewis acid-base adduct formed between the base and the diboron reagent. mdpi.comresearchgate.netresearchgate.net This adduct is believed to play a crucial role in the borylation process. For substituted cyclohexyl allylic alcohols, this method can lead to mixtures of cis/trans allylic boronates depending on the substitution pattern. nih.gov Interestingly, under specific conditions and higher temperatures (e.g., 90 °C), tandem allylic borylation and diboration can occur, leading to the formation of 1,2,3-polyborated products from tertiary allylic alcohols and 1-propargylic cyclohexanol. nih.govmdpi.comresearchgate.net

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions are powerful methods for the formation of carbon-carbon bonds, often incorporating a carbonyl group. While general palladium-catalyzed carbonylation of aryl and vinyl halides bearing internal amide groups to form cyclic imides has been reported, specific detailed research focusing solely on the palladium-catalyzed carbonylation of this compound itself to yield defined products within the scope of this article was not extensively detailed in the search results. clockss.orgnih.govresearchgate.netcas.cn However, palladium catalysis is broadly utilized in reactions involving allylic systems, and carbonylation could potentially be applied to derivatized forms of this compound or in cascade sequences.

Cascade and Cyclization Reactions

This compound and its derivatives are valuable substrates for various cascade and cyclization reactions, enabling the construction of complex carbocyclic and heterocyclic ring systems.

Gold-Catalyzed Carbocyclization of Dienyl Acetates to Vinylcyclohexanol Derivatives

Gold catalysis has proven effective in promoting the carbocyclization of dienyl acetates to construct multi-functionalized 3-vinylcyclohexanol derivatives. beilstein-journals.orgresearchgate.netmedscape.commolaid.comacs.orgnih.gov This reaction typically involves the nucleophilic addition of an alkene moiety to an allylic cation intermediate, which is generated from the dienyl acetate (B1210297) under the action of a gold catalyst (e.g., AuCl₃ or AuCl/AgSbF₆). beilstein-journals.orgacs.org The process often proceeds via a 6-endo-trig cyclization pathway. beilstein-journals.orgacs.orgnih.gov

The stereochemical outcome of this carbocyclization can be influenced by the structure of the substrate, affecting the conformation of the allylic cation in the transition state. This can lead to the formation of either trans-cyclohexanols or cis-piperidine derivatives. beilstein-journals.orgacs.orgnih.gov For substrates containing a malonate group, the allylic cation tends to adopt a pseudoequatorial position in a boat-like transition state, favoring the formation of trans-cyclohexanol products. acs.org

Radical Cyclization Studies

Radical cyclization reactions provide a robust strategy for forming cyclic structures, and studies have explored the behavior of vinylcyclohexanol derivatives under radical conditions. Radical cyclization of certain vinylcyclohexanol derivatives mediated by reagents such as tributyltin hydride (Bu₃SnH) and AIBN has been investigated. psu.edu These reactions can lead to the formation of polycyclic systems.

For instance, radical cyclization of specific vinylcyclohexanol isomers has been shown to yield tricyclic alcohols through endo-trig cyclization pathways. psu.edu The regioselectivity of radical cyclization can be influenced by the ring size of the starting cycloalkanol. While vinylcyclohexanols can undergo endo-trig cyclizations, related vinylcyclopentanol derivatives have been observed to yield primarily exo-trig products. psu.edu Radical cyclization cascades involving vinyl groups have also been explored as methods for constructing complex molecular architectures. researchgate.netcolumbia.educmu.educhemrxiv.orgacs.orgacs.orgnih.govepfl.ch

Prins Reactions for Heterocycle Formation

The Prins reaction, an acid-catalyzed cyclization between a homoallylic alcohol and a carbonyl compound, is a valuable method for synthesizing oxygen-containing heterocycles, particularly tetrahydropyrans. researchgate.netuva.esbeilstein-journals.orgmdpi.comwordpress.com While this compound is a tertiary allylic alcohol, derivatives or related vinylcyclohexanol isomers can participate in Prins-type cyclizations.

Studies have demonstrated the use of 2-vinylcyclohexanol in Prins fluorination reactions with aldehydes, leading to the formation of bicyclic fluorinated tetrahydropyran (B127337) products. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org These reactions, often promoted by Lewis acids like BF₃·OEt₂, can proceed with good diastereoselectivity, although yields may vary depending on the aldehyde substrate. researchgate.netbeilstein-journals.org The Prins reaction mechanism typically involves the formation of an oxocarbenium ion intermediate, which undergoes intramolecular cyclization. uva.esmdpi.com The application of Prins methodology to vinylcyclohexanol systems provides a route to functionalized cyclic ethers.

PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 74741 |

| Bis(pinacolato)diboron | 104820 |

| Cesium carbonate | 516821 |

| Methanol | 887 |

| Tetrahydrofuran | 8028 |

| Gold(III) chloride | 27611 |

| Tributyltin hydride | 166826 |

| AIBN | 6091 |

| 2-Vinylcyclohexanol | 6376-95-0 (CAS Number, CID not readily available in searches) molaid.com |

| BF₃·OEt₂ | 16217321 |

Data Table: Selected Gold-Catalyzed Carbocyclization Results

| Dienyl Acetate Substrate Example | Gold Catalyst System | Conditions | Product Type | Diastereoselectivity | Yield (%) | Source |

| Dienyl Acetate 229 (example) | AuCl₃ | 50 °C, 1.5 h | 3-Vinylcyclohexanol | Not specified | 70 | acs.org |

| Dienyl Acetate 229 (example) | AuCl₃/AgPF₆ | 50 °C, 1.5 h | 3-Vinylcyclohexanol | Not specified | 84 | acs.org |

| Dienyl Acetate (malonate subst.) | AuPPh₃Cl/AgSbF₆ | DCE, 70 °C, 3 h | Tetrahydrobenzobutyrolactone (vinylcyclohexanol derivative) | Diastereoselective | 80 | beilstein-journals.org |

| 1,6-dienyl acetates | Gold catalysis | Not specified | 3-Vinylcyclohexanols and piperidine (B6355638) derivatives | High | Not specified | acs.orgnih.gov |

Data Table: Selected Prins Reaction Results using 2-Vinylcyclohexanol

| Vinylcyclohexanol Isomer | Aldehyde | Lewis Acid | Conditions | Product Type | Diastereoselectivity | Yield (%) | Source |

| 2-Vinylcyclohexanol (8) | Benzaldehyde (B42025) | BF₃·OEt₂ | DCM, -20 °C, 5 h | Bicyclic fluorinated pyran | 10:1 | Moderate | researchgate.netbeilstein-journals.org |

| 2-Vinylcyclohexanol (8) | 4-Nitrobenzaldehyde (B150856) | BF₃·OEt₂ | DCM, -20 °C, 5 h | Bicyclic fluorinated pyran | 10:1 | Moderate | researchgate.netbeilstein-journals.org |

Organic Dye Photocatalyzed Lactonization/Lactamization Cascades Involving Vinylcyclohexanol Derivatives

Organic dye photocatalysis has emerged as a strategy for developing novel radical reactions under mild conditions. nih.gov This approach can enable the construction of diverse cyclic compounds through radical cascade reactions. nih.gov

A method has been developed for the organic dye photocatalyzed lactonization-alkynylation of easily accessible homoallylic cesium oxalates, which can be derived from homoallylic alcohols. chemrxiv.orgacs.orgepfl.chresearchgate.netnih.gov This reaction allows access to functionalized lactones and lactams. chemrxiv.orgacs.orgepfl.chresearchgate.netnih.gov The transformation can be applied to primary, secondary, and tertiary homoallylic alcohols and primary homoallylic amines, leading to spirocyclic, fused, and bridged bicyclic lactones. chemrxiv.orgacs.orgepfl.chresearchgate.netnih.gov

Specifically, performing this reaction from trans-1,2-vinylcyclohexanol provided a trans 6/5 fused lactone in 56% yield with perfect diastereoselectivity. chemrxiv.orgacs.orgepfl.chnih.gov A bridged compound was also isolated in 25% yield as a single diastereoisomer from this reaction. chemrxiv.orgacs.orgepfl.chnih.gov

The proposed mechanism for the lactonization-alkynylation of homoallylic oxalates involves light irradiation exciting an organic dye photocatalyst, such as 4ClCzIPN. acs.org The excited photocatalyst undergoes single electron transfer from the oxalate (B1200264) salt, generating a radical intermediate which then undergoes decarboxylation. acs.org The resulting radical can then participate in cyclization and subsequent reactions. acs.org

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction is a fundamental chemical reaction between a conjugated diene and a substituted alkene (dienophile) that forms a substituted cyclohexene derivative. wikipedia.orgsigmaaldrich.com This reaction is a [4+2] cycloaddition, creating two new carbon-carbon bonds and forming a six-membered ring. wikipedia.orgsigmaaldrich.com It is a powerful tool in organic synthesis for constructing cyclic systems with control over regio- and stereochemistry. wikipedia.org

While this compound itself is not typically described as a diene or dienophile in standard Diels-Alder reactions, derivatives of vinylcyclohexanol can be involved in such transformations. For instance, the synthesis of (+)-antrocin, a natural sesqui-terpenoid, involved a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a camphanate-containing triene intermediate, which was derived from a vinyl cyclohexanol derivative. acs.org This vinyl cyclohexanol derivative was obtained from the reaction of vinyl magnesium bromide with a substituted cyclohexanone (B45756). acs.org

The Diels-Alder reaction is influenced by the electronic properties of the diene and dienophile; electron-rich dienes typically react with electron-poor dienophiles. sigmaaldrich.comchemistrysteps.com The stereochemical outcome is also predictable, with the endo transition state often favored, leading to endo products. wikipedia.orgchemistrysteps.com

Data Table: Selected Reaction Outcomes

| Substrate | Reaction Type | Product Type | Yield (%) | Diastereoselectivity | Source |

| trans-1,2-vinylcyclohexanol | Organic Dye Photocatalyzed Lactonization-Alkynylation | trans 6/5 fused lactone | 56 | Perfect | chemrxiv.orgacs.orgepfl.chnih.gov |

| trans-1,2-vinylcyclohexanol | Organic Dye Photocatalyzed Lactonization-Alkynylation | Bridged compound | 25 | Single diastereoisomer | chemrxiv.orgacs.orgepfl.chnih.gov |

Stereochemical Control and Stereoselective Synthesis Involving 1 Vinylcyclohexanol

Diastereoselective Outcomes in Transformations

The cyclohexyl ring in 1-vinylcyclohexanol (PubChem CID: 69950) can exist in various chair conformations, and the relative orientation of the vinyl and hydroxyl groups significantly influences the diastereochemical course of reactions. Transformations involving the functional groups or the ring system can lead to the formation of new stereocenters, and the resulting diastereomeric ratio is often dependent on the reaction conditions and the inherent conformational preferences of the starting material and intermediates.

For instance, studies on the reduction of 2-vinylcyclohexanone, a related compound, have shown that the choice of reducing agent can dictate the diastereoselectivity of the resulting 2-vinylcyclohexanol isomers. Reduction with lithium aluminum hydride, a relatively small reducing agent, favors the trans isomer, suggesting an approach from the axial face of the carbonyl group. Conversely, using a bulky reducing agent like lithium tri-s-butylborohydride leads to a high preference for the cis isomer, indicating equatorial attack oregonstate.edu. While this example is for a related isomer, it illustrates how steric factors during reagent approach to a cyclohexanone (B45756) derivative can control the diastereochemical outcome, a principle applicable to reactions involving this compound or its derivatives.

Another example highlighting diastereoselectivity involves Prins fluorination cyclization reactions. In one study, using a vinylcyclohexanol derivative in a Prins reaction with aldehydes yielded bicyclic products with good diastereoselectivity beilstein-journals.org. Specifically, the reaction with benzaldehyde (B42025) and 4-nitrobenzaldehyde (B150856) provided the corresponding bicyclic products with a diastereomeric ratio of 10:1 beilstein-journals.org. This demonstrates that the rigid cyclohexanol (B46403) framework can direct the formation of new stereocenters in a predictable manner during cyclization events.

Furthermore, the synthesis of complex molecules incorporating the vinylcyclohexanol core often relies on controlling the diastereomeric outcome of key steps. In the total synthesis of (+)-antrocin, a vinyl cyclohexanol derivative was synthesized via the reaction of vinyl magnesium bromide with a substituted cyclohexanone. This derivative was then used in a highly stereoselective intramolecular Diels-Alder reaction to construct the tricyclic lactone core, highlighting the role of such intermediates in establishing the desired relative stereochemistry in complex natural products acs.orgnih.govresearchgate.netresearchgate.netacs.org. Density functional theory calculations were utilized to understand the relative energy levels of the transition states in this Diels-Alder reaction, providing insight into the origins of the observed stereospecificity acs.orgnih.govresearchgate.netresearchgate.net.

The diastereoselectivity in reactions of this compound (PubChem CID: 69950) can be influenced by various factors, including:

Steric effects: The bulk of substituents on the cyclohexyl ring or the attacking reagent can favor approach from a less hindered face.

Electronic effects: Electron-donating or withdrawing groups can influence the electron density around the reactive center, affecting the transition state energy and thus the stereochemical outcome.

Conformational preferences: The favored chair conformation of the cyclohexyl ring dictates the relative orientation of the substituents, influencing face selectivity in reactions.

Reaction conditions: Temperature, solvent, and catalyst choice can all play a role in determining the diastereomeric ratio.

Enantioselective Strategies Utilizing this compound as a Chiral Intermediate

While this compound (PubChem CID: 69950) itself is achiral due to the plane of symmetry passing through the vinyl group and the hydroxyl-bearing carbon, substituted derivatives of this compound can be chiral and serve as valuable intermediates in enantioselective synthesis. The introduction of a chiral center or the use of chiral reagents/catalysts in reactions involving this compound or its prochiral precursors can lead to the formation of enantiomerically enriched products.

One approach to access chiral vinylcyclohexanol derivatives is through the asymmetric synthesis of substituted cyclohexanones, which are then reacted with vinyl nucleophiles. For example, the synthesis of (+)-antrocin involved the reaction of vinyl magnesium bromide with a chiral substituted cyclohexanone, yielding a vinyl cyclohexanol derivative with defined stereochemistry acs.orgnih.govresearchgate.netresearchgate.netacs.org. This highlights how chirality present in a precursor can be transferred to the vinylcyclohexanol core.

Alternatively, enantioselective transformations of achiral or racemic vinylcyclohexanol derivatives can be achieved using chiral catalysts or reagents. While direct examples focusing solely on the enantioselective transformation of this compound (PubChem CID: 69950) were not prominently found in the search results, related studies on asymmetric allylic substitution reactions of vinylcyclohexyl derivatives demonstrate the potential for enantiocontrol. For instance, palladium-catalyzed asymmetric allylic substitution of trans-4-t-butyl-1-vinylcyclohexyl benzoates has been investigated, showing that electronic control can influence the enantioselectivity acs.org. This suggests that with appropriate chiral catalysts and reaction design, enantioselective transformations of this compound derivatives are achievable.

The development of enantioselective catalytic reactions, such as asymmetric hydrovinylation or other additions to cyclic systems containing vinyl groups, could potentially be applied to the synthesis of enantioenriched this compound derivatives or their precursors nsf.gov. The use of chiral ligands in transition metal catalysis is a common strategy for inducing enantioselectivity in such transformations.

Conformational Analysis of this compound Systems

Studies utilizing techniques like NMR spectroscopy have been employed to investigate the conformational preferences of this compound and its derivatives researchgate.netacs.org. These studies aim to determine the preferred orientation (axial or equatorial) of the substituents on the cyclohexyl ring and to quantify the conformational free energy differences.

Early research on the conformational analysis of this compound determined the conformational preference of the vinyl group in the cyclohexane (B81311) series. By studying the chemical shift of the hydroxyl proton at infinite dilution for this compound and related cis- and trans-4-t-butylcyclohexanol derivatives, the conformational preference of the vinyl group was calculated to be approximately 1.35-1.39 kcal/mole researchgate.netacs.org. This value represents the energy difference between the axial and equatorial orientations of the vinyl group on the cyclohexane ring, indicating a preference for the equatorial conformation to minimize unfavorable 1,3-diaxial interactions.

The conformational equilibrium of the cyclohexyl ring in this compound (PubChem CID: 69950) can be represented as a dynamic process between two chair conformers, with the relative populations of each conformer determined by the energy difference associated with the axial or equatorial placement of the vinyl and hydroxyl groups. While the hydroxyl group also has a conformational preference, the geminal substitution pattern in this compound makes the analysis more focused on the relative orientation of the vinyl group and the impact of this conformation on reactivity.

Understanding the preferred conformation is crucial for predicting the stereochemical outcome of reactions, as reactions often proceed through transition states that resemble the ground state conformation of the reactants (Curtin-Hammett principle).

Impact of Stereoelectronics on Reaction Stereoselectivity

Stereoelectronic effects play a significant role in governing the stereoselectivity of chemical reactions by influencing the relative energies of transition states based on the spatial orientation of electron orbitals. In systems involving this compound (PubChem CID: 69950), stereoelectronic effects can impact reactions occurring at the vinyl group, the hydroxyl group, or the cyclohexyl ring.

While specific studies detailing the stereoelectronic effects solely in this compound were not extensively found, research on related systems provides valuable insights. For instance, studies on the intramolecular addition of allylsilanes to aldehydes, which can lead to the formation of cyclic alcohols including vinylcycloalkanols, have discussed the influence of stereoelectronics on the stereochemical outcome nih.govresearchgate.net. These studies suggest that specific orbital alignments in the transition state, such as the "antiparallel electron flow" between reacting centers, can favor the formation of particular stereoisomers researchgate.net. Although these examples involve allylsilanes and aldehydes, the underlying principles of orbital interactions influencing transition state stability and stereoselectivity are relevant to understanding reactions of this compound.

In reactions involving the vinyl group of this compound (PubChem CID: 69950), such as electrophilic additions or cycloadditions, the stereoelectronic environment around the double bond, influenced by the cyclohexyl ring and the adjacent hydroxyl group, can affect the regioselectivity and stereoselectivity of the addition. Similarly, reactions involving the hydroxyl group, such as oxidations or functionalizations, can be influenced by the orientation of the lone pairs on oxygen relative to adjacent bonds.

Theoretical calculations, such as density functional theory (DFT), are powerful tools for investigating stereoelectronic effects by calculating the energies of different conformers and transition states and analyzing orbital interactions acs.orgnih.govresearchgate.netresearchgate.net. Such calculations can provide a deeper understanding of the factors that govern the stereochemical outcome of reactions involving this compound (PubChem CID: 69950).

Advanced Mechanistic Investigations in 1 Vinylcyclohexanol Chemistry

Detailed Reaction Pathway Elucidation

The reaction pathways of 1-vinylcyclohexanol are diverse and highly dependent on the reaction conditions. One of the notable reactions is its behavior under acidic conditions, which can lead to rearrangement products. Mechanistic studies often focus on understanding the formation of intermediates and the factors governing product distribution.

A key area of investigation involves the acid-catalyzed dehydration and rearrangement of this compound. The initial step is the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a tertiary carbocation. This carbocation can then undergo a variety of transformations. One possibility is the deprotonation from an adjacent carbon to form an alkene. However, due to the presence of the vinyl group, more complex rearrangements are often observed.

For instance, the Meyer-Schuster rearrangement is a classic acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones. While this compound is an allylic, not a propargylic alcohol, analogous rearrangement principles can be applied. The presence of the vinyl group allows for delocalization of the positive charge in the carbocation intermediate, influencing the migratory aptitude of adjacent groups and leading to the formation of cyclic and acyclic carbonyl compounds.

Recent research has also explored the reactions of related vinylcyclohexene (B1617736) derivatives with reagents like hypochlorous acid. researchgate.net Computational studies on these systems indicate that the reaction mechanism involves the preferential attack of the electrophile on the double bond, leading to the formation of chloronium ion or carbocation intermediates. researchgate.net Subsequent nucleophilic attack, in this case by a hydroxide (B78521) ion, leads to the final product. researchgate.net These findings provide a framework for predicting the reactivity of the vinyl group in this compound in similar electrophilic additions.

Furthermore, the synthesis of this compound itself can be a subject of mechanistic study. For example, its preparation from the hydrogenation of 1-ethynyl-1-cyclohexanol (B41583) using a Pd-fullerite catalyst highlights the selective nature of catalytic hydrogenation, where the reaction is stopped at the alkene stage without further reduction to the ethyl group.

Transition State Analysis and Computational Modeling of Reactivity

Transition state theory posits that the rate of a reaction is determined by the energy barrier of its highest transition state. fiveable.me Computational modeling can precisely calculate the geometry and energy of these transient species. For the acid-catalyzed rearrangement of this compound, DFT calculations can be employed to map out the potential energy surface for the various possible rearrangement pathways. This would involve locating the transition states for carbocation formation, Wagner-Meerwein shifts of the cyclohexyl ring, and the migration of the vinyl group. The calculated activation energies for these different pathways can then be used to predict the major product under a given set of conditions.

For example, in the study of the reaction of vinylcyclohexene with hypochlorous acid, computational methods were used to determine that the attack on the endocyclic double bond is energetically favored over the exocyclic vinyl group. researchgate.net The calculations revealed the structures of the resulting carbocation and chloronium ion intermediates and the transition states leading to them. researchgate.net This type of analysis can be directly applied to understand the regioselectivity of electrophilic additions to this compound.

Furthermore, computational studies can elucidate the role of the solvent and other additives in the reaction mechanism. Explicit solvent models can be included in the calculations to understand how solvent molecules stabilize intermediates and transition states, thereby influencing the reaction rate and selectivity.

Table 1: Representative Computationally Investigated Parameters in Alkene Reactions

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Determines the reaction rate. Lower activation energy leads to a faster reaction. |

| Reaction Energy (ΔG_rxn) | The Gibbs free energy difference between the products and the reactants. | Determines the thermodynamic favorability of the reaction. |

| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point on the reaction coordinate. | Provides insight into the bonding changes occurring during the reaction. |

| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Influences the dominant reaction pathway. |

Catalytic Role and Ligand Effects in Mechanism

The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts. The choice of the metal center and, crucially, the ligands coordinated to it, can profoundly influence the reaction's outcome, including its rate, regioselectivity, and enantioselectivity. researchgate.net

In many transition metal-catalyzed reactions, the ligand plays a more significant role than just a spectator. The steric and electronic properties of the ligand can dictate the coordination geometry around the metal center, which in turn influences how the substrate, such as this compound, binds and reacts. researchgate.netnih.gov

For instance, in rhodium-catalyzed reactions, the use of different phosphine (B1218219) ligands can lead to different product distributions. acs.org Bulky ligands can create a more sterically hindered environment around the metal, favoring the approach of the substrate in a specific orientation and thus enhancing regioselectivity. fiveable.me The electronic properties of the ligand, whether it is electron-donating or electron-withdrawing, can also modulate the reactivity of the metal center, making it more or less susceptible to oxidative addition or reductive elimination steps in the catalytic cycle.

The development of chiral ligands has been instrumental in achieving asymmetric catalysis, allowing for the synthesis of enantiomerically enriched products from prochiral substrates. nih.gov In the context of this compound chemistry, a chiral catalyst could potentially differentiate between the two faces of the vinyl group, leading to the enantioselective formation of a particular stereoisomer in addition or rearrangement reactions.

Table 2: Influence of Ligand Properties on Catalytic Reactions

| Ligand Property | Effect on Reaction Mechanism | Example Outcome |

| Steric Bulk | Controls substrate approach to the metal center. | Increased regioselectivity or diastereoselectivity. |

| Electronic Nature (Donor/Acceptor) | Modulates the electron density and reactivity of the metal center. | Altered reaction rates and catalyst stability. |

| Bite Angle (for bidentate ligands) | Influences the geometry of the metal complex and the ease of catalytic steps. | Can affect both selectivity and activity. |

| Chirality | Creates a chiral environment around the metal center. | Enables enantioselective transformations. |

Strategic Applications of 1 Vinylcyclohexanol As a Versatile Synthetic Intermediate

Total Synthesis of Complex Natural Products

While a complete total synthesis of a complex natural product directly employing 1-vinylcyclohexanol as the initial starting material is not prominently featured in readily available literature, its structural motifs and characteristic reactions are central to the synthesis of various natural products. The core reactivity of this compound, particularly its propensity to undergo sigmatropic rearrangements, is a key strategy in constructing complex molecular frameworks.

For instance, the anionic oxy-Cope rearrangement, a powerful carbon-carbon bond-forming reaction, is frequently used to construct medium and large rings found in many natural products. nih.govwikipedia.orgorganic-chemistry.org This reaction typically involves a 1,5-dien-3-ol system. This compound can be readily converted to such a system, for example, by vinylation of the corresponding ketone, 1-ethynylcyclohexanol. The subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement of the resulting 1,2-divinylcyclohexanol (B14364462) derivative provides access to functionalized ten-membered rings, a structural feature present in various terpenoids. wikipedia.org A notable application of this strategy is in the synthesis of dactylol, where an oxy-Cope rearrangement of a similar 1,2-divinyl-substituted cycloalkanol is a key step. This demonstrates the strategic potential of the this compound framework in the assembly of complex natural product skeletons. wikipedia.org

Furthermore, the intramolecular Diels-Alder (IMDA) reaction provides a powerful pathway to polycyclic systems. oregonstate.edu Derivatives of this compound can be envisioned as precursors to the necessary triene systems for such transformations, which are used to build the core of natural products like himbacine and salvinorin A.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The 1,3-transposition of alcohol and amine functionalities is a valuable transformation in organic synthesis, and this compound is an excellent substrate for this type of reaction via the Overman rearrangement. This reaction provides a reliable route to allylic amines, which are precursors to a wide array of nitrogen-containing heterocycles and biologically active molecules.

The process involves two key steps. First, this compound reacts with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or DBU, to form the corresponding allylic trichloroacetimidate (B1259523). This intermediate is then subjected to a thermal or metal-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield an allylic trichloroacetamide. The strong thermodynamic driving force, provided by the formation of a stable amide bond, renders the rearrangement essentially irreversible. Hydrolysis of the resulting amide furnishes the final allylic amine.

Table 1: Overman Rearrangement of this compound This interactive table summarizes the two-step sequence for the synthesis of a key allylic amine precursor from this compound.

| Step | Reactant(s) | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| 1. Imidate Formation | This compound | Trichloroacetonitrile, NaH | N-(1-Vinylcyclohexyl)trichloroacetimidate | High |

| 2. Rearrangement | N-(1-Vinylcyclohexyl)trichloroacetimidate | Heat (e.g., in xylene) or Hg(II)/Pd(II) catalyst | N-(Cyclohex-1-en-1-ylethyl)trichloroacetamide | Good |

This transformation effectively converts the tertiary alcohol into a functionalized primary amine, opening pathways for the synthesis of various nitrogen heterocyles, such as substituted pyridines or quinolines, through subsequent cyclization reactions. beilstein-journals.org

Construction of Spirocyclic, Fused, and Bridged Ring Systems

The unique combination of a reactive vinyl group and a tertiary alcohol on a cyclic backbone makes this compound an ideal starting point for synthesizing diverse and complex ring systems.

Spirocyclic Systems: this compound can be readily converted into spirocyclic ketones through acid-catalyzed rearrangement. Treatment of this compound with a Brønsted or Lewis acid initiates a cascade reaction. Protonation of the hydroxyl group followed by loss of water generates a tertiary carbocation. This intermediate can then undergo a semipinacol-type rearrangement, where the vinyl group migrates to the adjacent carbocation center, leading to ring expansion and the formation of a spiro[4.5]decane skeleton. The resulting cation is trapped by water, and subsequent tautomerization yields the stable spiro[4.5]decan-6-one. This method provides an efficient entry into the spiro[5.5]undecane framework found in natural products like β-chamigrene. mdpi.com

Fused Systems: The construction of fused ring systems from this compound is elegantly achieved via the anionic oxy-Cope rearrangement. organic-chemistry.orgyoutube.com The process begins with the conversion of this compound to 1-ethynylcyclohexanol, which is then subjected to vinylation to produce a 1-ethynyl-2-vinylcyclohexanol derivative. Deprotonation of the hydroxyl group with a strong base like potassium hydride generates an alkoxide, which dramatically accelerates the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement (by a factor of 10¹⁰ to 10¹⁷). wikipedia.orgorganic-chemistry.org The rearrangement of this 1,5-diene system proceeds through a concerted transition state to form a ten-membered fused ring system containing a ketone after workup, demonstrating a powerful ring-expansion strategy.

Bridged Systems: The synthesis of bridged ring systems from this compound can be achieved through an intramolecular Diels-Alder (IMDA) reaction. oregonstate.edu This strategy requires the conversion of this compound into a substrate containing both a diene and a dienophile within the same molecule. For example, the cyclohexane (B81311) ring can be elaborated into a cyclohexadiene, while the original vinyl group (or a derivative thereof) serves as the dienophile. The cyclization, often promoted by heat or a Lewis acid, proceeds via a [4+2] cycloaddition to form a highly structured bridged bicyclic product, such as a tricyclo[3.2.1.0]octene derivative. oregonstate.edu This approach is a cornerstone in the synthesis of complex polycyclic natural products. rsc.org

Table 2: Ring System Construction from this compound This interactive table outlines various strategies for synthesizing complex ring architectures.

| Target Ring System | Key Reaction | Description | Resulting Structure |

|---|---|---|---|

| Spirocyclic | Acid-Catalyzed Rearrangement | A semipinacol-type rearrangement of the protonated alcohol, driven by the migration of the vinyl group. | Spiro[4.5]decan-6-one |

| Fused | Anionic Oxy-Cope Rearrangement | A wikipedia.orgwikipedia.org-sigmatropic shift of a 1,2-divinylcyclohexanol derivative, leading to a medium-sized ring. | Substituted Cyclodecenone |

| Bridged | Intramolecular Diels-Alder | A [4+2] cycloaddition between a diene and the vinyl dienophile tethered to the same molecule. | Tricyclic [m.n.p] system |

Precursor for Advanced Organic Building Blocks

This compound is a valuable starting material for the synthesis of other functionalized organic molecules, which serve as advanced building blocks for more complex syntheses.

One of the most common transformations is the Meyer-Schuster rearrangement to produce α,β-unsaturated aldehydes. When this compound is treated with an acid catalyst, it rearranges to form cyclohexylideneacetaldehyde. This reaction provides a straightforward method to access an aldehyde with a defined exocyclic double bond, a useful synthon in conjugate addition and olefination reactions.

More advanced applications include the transition-metal-free tandem allylic borylation. In this reaction, this compound reacts with bis(pinacolato)diboron (B136004) (B₂pin₂) to yield a triborated product. This transformation introduces multiple boron functionalities in a single step, creating a highly versatile building block for subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings, to form complex carbon skeletons.

Table 3: Synthesis of Advanced Building Blocks from this compound This interactive table details the transformation of this compound into other useful synthetic intermediates.

| Building Block | Reaction Type | Reagent(s) | Key Features |

|---|---|---|---|

| Cyclohexylideneacetaldehyde | Meyer-Schuster Rearrangement | Acid catalyst (e.g., H₂SO₄) | Forms an α,β-unsaturated aldehyde; useful in Michael additions. |

| 1-Vinyl-1-cyclohexene | Dehydration | Acid catalyst | Creates a conjugated diene system for Diels-Alder reactions. |

| Triborated Cyclohexane | Tandem Allylic Borylation | B₂pin₂, Cs₂CO₃, THF, MeOH | Installs multiple boron moieties for diverse cross-coupling reactions. |

Computational and Theoretical Investigations of 1 Vinylcyclohexanol

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and inherent reactivity of molecules like 1-vinylcyclohexanol. These approaches solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies.

A primary aspect of such an investigation would be the determination of the molecular orbital (MO) energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.comwikipedia.orgnumberanalytics.com

For this compound, the HOMO would likely be localized on the vinyl group's π-system or the oxygen atom's lone pairs, making these the primary sites for electrophilic attack. Conversely, the LUMO would be associated with the antibonding orbitals of the vinyl group, indicating the most probable location for nucleophilic attack.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atom would exhibit a region of high negative potential, while the hydrogen of the hydroxyl group and the vinyl protons would show positive potential.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be employed. imperial.ac.uk NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could quantify the delocalization of electron density between the oxygen lone pairs, the C-C single bond, and the vinyl group's π-system, further refining the understanding of its electronic structure and reactivity.

Density Functional Theory (DFT) Studies of Reaction Energetics and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the energetics and selectivity of chemical reactions due to its balance of accuracy and computational cost. mdpi.comwiley-vch.de DFT methods calculate the electron density of a system to determine its energy, which can be used to map out reaction pathways.

For this compound, DFT studies could investigate various reactions, such as electrophilic additions to the double bond, dehydration to form dienes, or esterification of the hydroxyl group. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This surface provides critical information about the reaction mechanism, including the activation energies (energy barriers) and reaction enthalpies. wiley-vch.de

For example, in an acid-catalyzed dehydration of this compound, DFT could be used to compare the energetics of forming different isomeric dienes, thus predicting the regioselectivity of the reaction. The calculations would involve locating the transition state structures for each possible pathway and comparing their relative energies. The pathway with the lowest activation energy would be predicted as the major reaction channel.

DFT can also elucidate the stereoselectivity of reactions. For reactions involving the chiral center at C1 of this compound, DFT calculations can be used to determine the energies of diastereomeric transition states, providing a theoretical basis for the observed product distribution.

While specific DFT studies on this compound are not prominent in the literature, the principles of DFT would be invaluable in predicting its chemical behavior under various reaction conditions.

Molecular Modeling and Simulation of Conformational Preferences

The three-dimensional structure of this compound is not static; the cyclohexyl ring can adopt various conformations, and there is rotational freedom around the C-C single bond connecting the vinyl group. Molecular modeling and simulation techniques are employed to explore these conformational preferences.

A foundational study on the conformational analysis of this compound was published in 1966. While the full details of this early work are not readily accessible, it likely utilized experimental techniques of the time, such as NMR spectroscopy, to infer conformational preferences. Modern computational methods would provide a much more detailed and energetic picture.

Molecular mechanics (MM) is a computationally efficient method for exploring the conformational landscape of a molecule. MM force fields would be used to calculate the steric energy of a large number of possible conformations of this compound. This allows for the identification of low-energy conformers, which are the most populated at equilibrium. The primary conformations of the cyclohexane (B81311) ring are the chair, boat, and twist-boat. For this compound, the key question is the relative orientation of the vinyl and hydroxyl groups in the most stable chair conformations (axial vs. equatorial).

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. An MD simulation would solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory of its movements. This allows for the observation of conformational changes, such as ring flips, and can be used to calculate the relative free energies of different conformational states, offering a more accurate representation of the conformational equilibrium than static calculations alone.

The table below illustrates a hypothetical comparison of the relative energies of different conformers of this compound that could be obtained from molecular mechanics calculations.

| Conformer | Vinyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Axial | 0.0 (Reference) |

| Chair 2 | Axial | Equatorial | 1.2 |

| Twist-Boat | - | - | 5.5 |

| Boat | - | - | 6.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies were not found.

常见问题

Q. Framework :

- PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and screen databases (SciFinder, PubMed) .

- Data Extraction : Tabulate reaction types (e.g., cycloadditions, oxidations) and yields.

- Bias Assessment : Use Cochrane Risk of Bias Tool to evaluate study quality .

Methodological: What frameworks ensure rigor in formulating research questions about this compound?

Q. Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does steric hindrance in this compound’s cyclohexanol ring influence regioselectivity in epoxidation?” .

- PICO Framework : Define Population (compound), Intervention (reaction conditions), Comparison (alternative substrates), Outcome (yield/selectivity) .

Advanced: How to address reproducibility challenges in this compound experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。